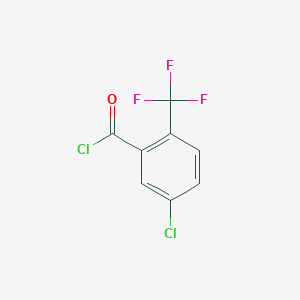

5-Chloro-2-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

5-Chloro-2-(trifluoromethyl)benzoyl chloride (5-Cl-TFC) is an organofluorine compound that is widely used in a variety of scientific applications. It is a colorless liquid at room temperature and is soluble in organic solvents. 5-Cl-TFC is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the production of fluorinated polymers and other materials. In addition, 5-Cl-TFC is used in the production of fluorescent dyes and other materials.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Intermediates

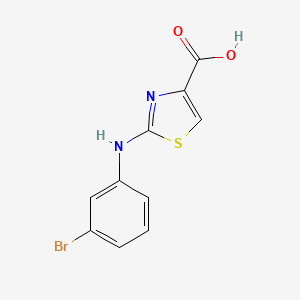

5-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in organic synthesis, particularly in the acylation of azaindoles at the C-3 position. Zhang et al. (2002) found that the best results for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles were achieved with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Z. Zhang et al., 2002). This highlights its role in modifying azaindoles, which are important scaffolds in pharmaceutical chemistry.

Synthesis of Complex Molecules

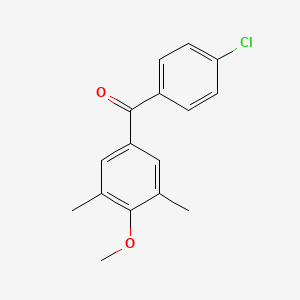

In the field of photosensitizer development for photodynamic therapy, Ma and Dolphin (1995) demonstrated the conversion of chlorophyll derivatives to their corresponding phytoporphyrins using benzoyl chloride in DMF. This method offers a new and efficient route to prepare monovinyl porphyrins, serving as intermediates for further preparation of chlorophyll-related petroporphyrins and regiochemically pure benzoporphyrin derivatives (Lifu Ma & D. Dolphin, 1995).

Advanced Materials and Polymers

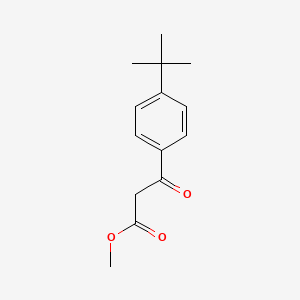

Kricheldorf et al. (1999) explored the in-situ end group modification of hyperbranched poly(3,5-dihydroxybenzoate) using 3,5-Bis(trimethylsiloxy)benzoyl chloride (BTBC). They successfully prepared star-shaped hyperbranched polyesters and modified their end groups with various acid chlorides, showcasing the versatility of acid chlorides in modifying polymer properties (H. Kricheldorf, O. Bolender, & Thomas Wollheim, 1999).

Environmental and Analytical Chemistry

Research also extends into analytical chemistry, where Tang et al. (2010) developed and validated a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride, a compound similar in reactivity to 5-chloro-2-(trifluoromethyl)benzoyl chloride. This study underscores the importance of precise analytical methods for monitoring the purity and quality of chemical intermediates used in pharmaceutical manufacturing (L. Tang, A-Ram Kim, Scott A. Miller, & D. Lloyd, 2010).

Eigenschaften

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKPEPFDFCWQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380774 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(trifluoromethyl)benzoyl chloride | |

CAS RN |

320-84-3 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.